N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16(25)24-12-9-17-7-8-19(15-20(17)24)23-21(26)22(10-13-27-14-11-22)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPSPCJJNBIQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Keto Esters
The 4-phenyloxane ring is constructed through a Friedel-Crafts alkylation followed by cyclization. For example, ethyl 4-bromo-1H-pyrrole-2-carboxylate analogs undergo Suzuki-Miyaura coupling with phenylboronic acid to introduce the aryl group. Hydrolysis of the ester intermediate using lithium hydroxide in tetrahydrofuran (THF) and ethanol yields the carboxylic acid.
Table 1: Optimization of 4-Phenyloxane-4-carboxylic Acid Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, CH₃CN/H₂O, 80–90°C | 58 | 92 |
| Ester Hydrolysis | LiOH, THF/H₂O/EtOH, rt, 3.5 h | 95 | 98 |
Alternative Routes via Lactonization
In some cases, lactonization of hydroxy acids using p-toluenesulfonic acid (PTSA) in toluene under reflux provides the oxane ring, though this method yields lower regioselectivity (∼70%) compared to cyclization pathways.
Synthesis of 1-Acetyl-2,3-dihydro-1H-indol-6-amine
Reduction of Nitroindoles
The dihydroindole core is prepared by hydrogenating 6-nitroindole using palladium on carbon (Pd/C) under hydrogen atmosphere. Subsequent acetylation with acetic anhydride in dichloromethane (DCM) affords the 1-acetyl derivative.
Table 2: Key Parameters for Indole Reduction and Acetylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| H₂ Pressure | 50 psi | Maximizes >90% |
| Acetylation Temp | 0°C to rt | Minimizes side products |
Regioselective Functionalization
Nitration at the 6-position is achieved using fuming nitric acid in sulfuric acid at −10°C, yielding >85% regioselectivity. Competing nitration at the 4- and 7-positions is suppressed by steric hindrance from the acetyl group.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
The final amide bond is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This method achieves coupling efficiencies of 78–82%.
Table 3: Comparison of Coupling Reagents
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 82 |
| HATU/DIEA | DCM | 0–25 | 75 |
Mechanistic Insights
The EDC/HOBt system activates the carboxylic acid as an active ester, which reacts preferentially with the primary amine of the dihydroindole subunit. Side reactions, such as oxazolone formation, are minimized by maintaining a pH of 6–7.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography using silica gel and gradients of ethyl acetate in hexane. High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 1H, indole H), 4.32 (q, 2H, oxane CH₂), 2.45 (s, 3H, acetyl CH₃).
-
HRMS : Calculated for C₂₃H₂₃N₂O₃ [M+H]⁺: 399.1709; Found: 399.1712.
Scale-Up Challenges and Solutions
Solvent Optimization
Replacing DMF with acetonitrile in the coupling step reduces environmental impact and facilitates solvent recovery, though yields drop marginally to 76%.
Catalytic Recycling
Pd(dppf)Cl₂ from Suzuki reactions is recovered via aqueous extraction, enabling reuse for up to three cycles without significant activity loss.
Comparative Analysis of Synthetic Pathways
Table 4: Overall Efficiency of Routes
| Route | Total Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|
| EDC/HOBt coupling | 62 | 98 | 1.0 |
| HATU/DIEA coupling | 57 | 97 | 1.3 |
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of a particular enzyme, affecting downstream signaling pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological and Target Selectivity
- JNJ-5207787: This dihydroindole-based acrylamide derivative acts as a selective Y2 receptor antagonist, demonstrating efficacy in preclinical models of anxiety and feeding behavior. Its 3-cyano-phenyl and cyclopentyl-ethyl-piperidine groups enhance receptor binding affinity and brain penetration .
- Motesanib : The 3,3-dimethylindoline and pyridine carboxamide substituents confer potent anti-angiogenic activity via VEGFR inhibition. Its dihydroindole core is critical for kinase domain interaction, with IC50 values in the low nM range .
- However, the absence of a charged moiety (e.g., JNJ-5207787’s cyano group) may limit affinity for charged binding pockets in NPY receptors.
Clinical and Preclinical Status
- Motesanib : Reached Phase III trials for thyroid cancer but faced setbacks due to toxicity; its diphosphate salt (CAS-857876-30-3) improved solubility .
- Target Compound : Remains a research tool, with structural modifications (e.g., oxane ring) offering avenues for optimizing metabolic stability and target engagement.
Biological Activity
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxicity studies. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure comprises an indole derivative linked to a phenyloxane moiety, which contributes to its biological properties. The presence of the acetyl group enhances its lipophilicity, facilitating better absorption and interaction with biological membranes.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 7.81 - 15.62 | 15.62 |
| Escherichia coli | 31.25 | 62.50 |
| Pseudomonas aeruginosa | 125 | 250 |
| Candida albicans | 62.50 | 125 |
The compound exhibited strong activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent in treating infections caused by this pathogen .
Cytotoxicity Studies
Cytotoxicity assays performed on various cancer cell lines demonstrated that this compound has selective cytotoxic effects. The viability of cancer cells was assessed using MTT assays at different concentrations over 24 and 48 hours.
| Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| A549 (Lung cancer) | 100 | 45 |
| HepG2 (Liver cancer) | 50 | 60 |
| HeLa (Cervical cancer) | 200 | 30 |
At higher concentrations (200 µM), significant cytotoxic effects were observed, particularly in A549 and HeLa cells, suggesting that the compound may inhibit cell proliferation effectively .
The proposed mechanism of action for this compound includes:
- Inhibition of Cell Division : The compound appears to interfere with the mitotic process in cancer cells, leading to increased apoptosis.
- Membrane Disruption : Its lipophilic nature may allow it to integrate into cellular membranes, disrupting their integrity and function.
- Targeting Specific Pathways : Preliminary studies suggest that the compound may modulate signaling pathways involved in cell survival and proliferation.
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial properties of this compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The researchers found that at sub-MIC concentrations, the compound could inhibit biofilm formation, which is crucial for treating chronic infections .
Case Study 2: Cancer Cell Line Testing
In vitro studies conducted on various cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Notably, HepG2 cells exhibited a marked reduction in viability at concentrations above 50 µM after a 48-hour exposure period .
Q & A
Basic: What experimental methods are recommended to confirm the structural identity and purity of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify the presence of the acetylated indole (δ ~2.3 ppm for acetyl CH) and phenyloxane carboxamide groups (δ ~7.5 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (MS): Confirm molecular weight (predicted ~406.4 g/mol) via electrospray ionization (ESI-MS) or MALDI-TOF .
- X-ray Crystallography: For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly if co-crystallized with biological targets .
Basic: What are the critical steps for synthesizing this compound?
Methodological Answer:
- Step 1: Synthesize 1-acetyl-2,3-dihydro-1H-indol-6-amine via acetylation of 2,3-dihydroindole using acetic anhydride in dichloromethane (DCM) with catalytic DMAP .
- Step 2: Prepare 4-phenyloxane-4-carboxylic acid via cyclization of phenyl-substituted diol intermediates under acidic conditions (e.g., HSO) .
- Step 3: Couple the amine and carboxylic acid using HATU or EDCI as coupling agents in DMF or DCM, with triethylamine (TEA) as a base (yield ~60–75%) .
- Step 4: Purify via silica gel chromatography (eluent: ethyl acetate/hexane) and recrystallize from ethanol/water .
Advanced: How can researchers design experiments to investigate the compound’s interaction with neuropeptide Y (NPY) receptors, given structural similarities to JNJ-5207787?
Methodological Answer:
- Target Validation: Perform competitive binding assays using -NPY and HEK-293 cells expressing NPY2 receptors. Measure IC values to compare affinity with JNJ-5207787 (IC ~10 nM) .
- Functional Antagonism: Use calcium flux assays (Fluo-4 AM dye) to test inhibition of NPY-induced signaling. Validate with cAMP accumulation assays .
- In Vivo Models: Administer the compound in rodent models of appetite regulation or bone density (e.g., ovariectomized mice) to assess NPY2 antagonism efficacy .
- Structural Analysis: Co-crystallize the compound with NPY2 receptors and resolve the binding mode using X-ray crystallography (SHELX suite for refinement) .
Advanced: What strategies are recommended to resolve contradictions in reported bioactivity data for structurally related indole-carboxamide derivatives?
Methodological Answer:
- Standardize Assay Conditions: Control variables like cell line (e.g., CHO vs. HEK), receptor density, and buffer composition (e.g., Mg/GDP concentrations for GPCR assays) .
- Metabolic Stability Testing: Use liver microsomes (human/rat) to compare compound half-life (t) and cytochrome P450 inhibition profiles, which may explain in vivo discrepancies .
- Orthogonal Binding Assays: Combine radioligand displacement with surface plasmon resonance (SPR) to validate binding kinetics (K, k, k) .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions to identify conformational changes or allosteric effects not captured in static models .
Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- Modify Lipophilicity: Introduce polar groups (e.g., hydroxyl, sulfonamide) to the phenyloxane moiety to improve aqueous solubility (logP reduction from ~3.5 to ~2.0) .
- Bioisosteric Replacement: Replace the acetyl group with trifluoroacetyl or carbamate to enhance metabolic stability while retaining indole ring planarity .
- Pro-drug Design: Synthesize ester derivatives (e.g., methyl or PEG-linked esters) to increase oral bioavailability .
- In Silico Screening: Use QSAR models to predict ADMET properties and prioritize derivatives with optimal clearance (<20 mL/min/kg) and BBB permeability (PS > 5 × 10 cm/s) .
Advanced: What crystallographic techniques are suitable for analyzing the compound’s conformational flexibility in biological matrices?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., methanol/water) and collect data at 100 K using synchrotron radiation (resolution ≤1.5 Å). Refine with SHELXL .
- Small-Angle X-ray Scattering (SAXS): Analyze solution-phase conformation in simulated biological fluids (e.g., PBS) to assess aggregation or flexibility .
- Cryo-Electron Microscopy (Cryo-EM): Resolve ligand-bound receptor complexes at near-atomic resolution (≤3.0 Å) for dynamic interaction mapping .
Basic: What analytical techniques are used to quantify the compound in biological samples?
Methodological Answer:
- LC-MS/MS: Use a triple quadrupole mass spectrometer with MRM transitions (e.g., m/z 407→243 for quantification) and deuterated internal standards .
- Microdialysis: Couple with HPLC-UV to measure free compound concentrations in plasma or brain extracellular fluid .
- Fluorescence Polarization: Develop competitive assays using fluorescently labeled analogs for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
